1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chlorothiophene ring, a dioxolobenzothiazole moiety, and a piperidine carboxamide group, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chlorothiophene derivative, followed by the introduction of the sulfonyl group. The dioxolobenzothiazole moiety is then synthesized separately and coupled with the chlorothiophene derivative. Finally, the piperidine carboxamide group is introduced through a series of amide bond-forming reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Scientific Research Applications
1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may bind to DNA or RNA, interfering with replication and transcription, or it may inhibit key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine: This compound shares the chlorothiophene sulfonyl group but differs in the piperazine moiety.
1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: Similar in having the chlorothiophene sulfonyl group, but with a pyrrolidine carboxylic acid moiety.
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide: This compound is closely related but features a tetrahydrobenzo[d]thiazole moiety instead of the dioxolobenzothiazole
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S3/c19-15-1-2-16(29-15)30(24,25)22-5-3-10(4-6-22)17(23)21-18-20-11-7-12-13(27-9-26-12)8-14(11)28-18/h1-2,7-8,10H,3-6,9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANHTGNQOFBOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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